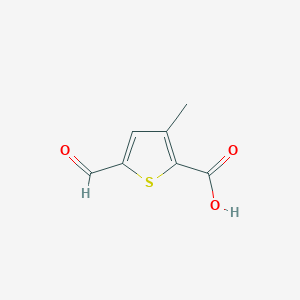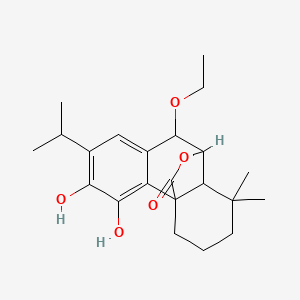
5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène est un composé chimique de formule moléculaire C₁₂H₁₇NO et d'une masse moléculaire de 191,27 g/mol . Ce composé est principalement utilisé dans les milieux de recherche et développement et n'est pas destiné à un usage humain ou vétérinaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène implique généralement la réduction du composé nitro correspondant ou l'amination réductrice de la cétone correspondante . Les conditions réactionnelles spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Il est probable que la synthèse à grande échelle suivrait des voies similaires à la synthèse à l'échelle du laboratoire, avec des optimisations pour le coût, l'efficacité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés aminés.
Substitution : Il peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire différents dérivés aminés .
Applications de la recherche scientifique
Le 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans des études pour comprendre son activité biologique et ses applications thérapeutiques potentielles.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent pharmaceutique.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les études détaillées soient limitées, on pense qu'il interagit avec les systèmes de neurotransmetteurs dans le cerveau, influençant potentiellement l'humeur et le comportement .
Applications De Recherche Scientifique
5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter systems in the brain, potentially influencing mood and behavior .
Comparaison Avec Des Composés Similaires
Composés similaires
1-amino-5-méthoxy-6-méthyl-1,2,3,4-tétrahydronaphtalène : Structure similaire mais avec une position différente du groupe méthyle.
1,2,3,4-tétrahydro-1-naphtylamine : Il n'a pas les groupes méthoxy et méthyle, ce qui le rend moins complexe.
(S)-1-amino-5-méthoxy-1,2,3,4-tétrahydronaphtalène : Un énantiomère avec des différences potentielles en activité biologique.
Unicité
Le 1-amino-5-méthoxy-3-méthyl-1,2,3,4-tétrahydronaphtalène est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés biologiques et chimiques distinctes par rapport à ses analogues .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-10-9(11(13)7-8)4-3-5-12(10)14-2/h3-5,8,11H,6-7,13H2,1-2H3 |
Clé InChI |
FMLDVFLJZLWJHL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=C(C1)C(=CC=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



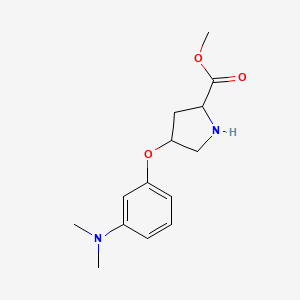
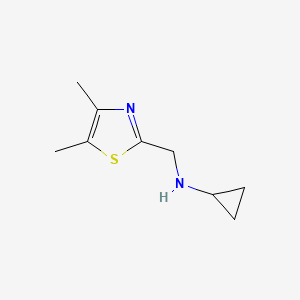
![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)
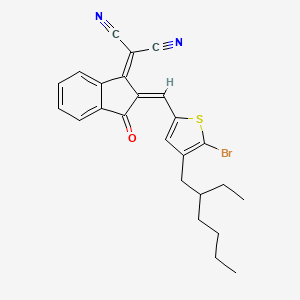
![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)


